N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Description
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Biological Activity
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a cyclohexyl ring substituted with a pyrimidin-2-yloxy group and a tetrahydrobenzo[d]isoxazole moiety. The presence of these functional groups suggests diverse biological activities, making it a candidate for further investigation in drug development.
Molecular Formula
- Molecular Formula : C14H18N4O3
Structural Features
- Cyclohexyl Ring : Provides steric bulk and hydrophobic interactions.
- Pyrimidin-2-yloxy Group : May enhance binding affinity to biological targets.
- Tetrahydrobenzo[d]isoxazole : Imparts unique electronic properties and potential for receptor interactions.
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits significant antimicrobial properties. Research has shown that derivatives with similar structures can inhibit the proliferation of various bacterial strains. For instance, compounds containing pyrimidine rings have been reported to display antibacterial effects against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The isonicotinamide moiety present in similar compounds has been associated with anti-inflammatory activities. In vitro studies suggest that the compound could modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. This interaction may lead to alterations in cellular responses, contributing to its biological effects .
Case Study 1: Antibacterial Activity
A study conducted on similar pyrimidine derivatives demonstrated their effectiveness against the A431 vulvar epidermal carcinoma cell line. The results indicated a significant reduction in cell proliferation, migration, and invasion when treated with these compounds .
Compound | Activity | Target |
---|---|---|
Pyrimidine Derivative A | Inhibitory | A431 Cell Line |
Pyrimidine Derivative B | Inhibitory | E. coli |
Case Study 2: Anti-inflammatory Properties
Research on isonicotinamide derivatives revealed their potential in reducing inflammation markers in vitro. The compounds showed promise in modulating cytokine production, which is crucial for managing inflammatory diseases .
Compound | Activity | Mechanism |
---|---|---|
Isonicotinamide Derivative A | Anti-inflammatory | Cytokine Modulation |
Isonicotinamide Derivative B | Anti-inflammatory | NF-kB Pathway Inhibition |
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17(16-14-4-1-2-5-15(14)25-22-16)21-12-6-8-13(9-7-12)24-18-19-10-3-11-20-18/h3,10-13H,1-2,4-9H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRNJLVAZZVSRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3CCC(CC3)OC4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.